4-Benzyloxyphenyl isothiocyanate

Description

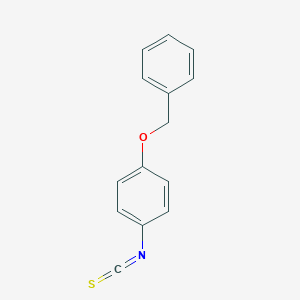

Structure

3D Structure

Properties

IUPAC Name |

1-isothiocyanato-4-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NOS/c17-11-15-13-6-8-14(9-7-13)16-10-12-4-2-1-3-5-12/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQXRBXAFSXVCCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370756 | |

| Record name | 4-Benzyloxyphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139768-71-1 | |

| Record name | 4-Benzyloxyphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-BENZYLOXYPHENYL ISOTHIOCYANATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Spectroscopic Analysis of 4-Benzyloxyphenyl Isothiocyanate

An In-Depth Technical Guide

Introduction

4-Benzyloxyphenyl isothiocyanate is a bifunctional organic molecule featuring a reactive isothiocyanate (-N=C=S) group and a protective benzyloxy ether linkage.[1] This structure makes it a valuable intermediate in organic synthesis and a scaffold of interest in medicinal chemistry, particularly for developing bioactive compounds that can covalently modify biological targets.[1] The isothiocyanate moiety is a potent electrophile, readily reacting with nucleophiles such as the thiol groups of cysteine residues in proteins.

Given its utility, unambiguous structural confirmation and purity assessment are paramount. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound. The narrative moves beyond a simple recitation of data, delving into the causality behind experimental observations and providing field-proven protocols to ensure data integrity and reproducibility.

Molecular Structure and Physicochemical Properties

A foundational understanding begins with the molecule's architecture. The structure consists of a central 1,4-disubstituted benzene ring, an ether linkage to a benzyl group, and an isothiocyanate functional group.

-

Molecular Formula: C₁₄H₁₁NOS[2]

-

Molecular Weight: 241.31 g/mol [2]

-

IUPAC Name: 1-(benzyloxy)-4-isothiocyanatobenzene

Caption: Proton assignments for ¹H NMR analysis.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 300-500 MHz NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse (zg30).

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-32 scans for a good signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all peaks.

¹³C NMR Spectroscopy

Carbon NMR provides a count of unique carbon environments and information about their hybridization and electronic state.

Expertise & Causality: The proton-decoupled ¹³C NMR spectrum is expected to show 9 distinct signals, as some carbons are chemically equivalent due to molecular symmetry. The isothiocyanate carbon (-NCS) is of particular interest. This carbon often exhibits a broad signal or can be difficult to observe (near-silent) due to its unique relaxation properties and the quadrupolar nature of the adjacent nitrogen atom. [3]This phenomenon is a key diagnostic feature for isothiocyanates.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Assigned Carbons | Predicted Chemical Shift (δ, ppm) | Rationale for Shift |

| C-e (Benzyl CH₂) | ~70.5 | Aliphatic carbon bonded to an electronegative oxygen. |

| C-a, C-b (Phenyl) | ~115.5, ~126.5 | Aromatic carbons influenced by the -O- and -NCS substituents. |

| C-f, C-g, C-h (Phenyl) | ~127.5, ~128.4, ~128.8 | Standard range for carbons in a monosubstituted benzene ring. |

| C-NCS | ~130-135 (often broad) | Characteristic shift for the isothiocyanate carbon, influenced by resonance and nitrogen's quadrupole moment. [3] |

| C-ipso (C-O) | ~158.5 | Aromatic carbon attached to the highly electronegative ether oxygen is significantly deshielded. |

| C-ipso (C-NCS) | ~125.0 | Aromatic carbon attached to the isothiocyanate group. |

| C-ipso (Benzyl) | ~136.5 | Quaternary carbon of the benzyl ring. |

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (~20-30 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrumentation: Utilize a 100-125 MHz NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 512-2048 scans are typically required.

-

Relaxation Delay (d1): 2 seconds.

-

-

Data Processing: Apply Fourier transformation with exponential multiplication (line broadening of 1-2 Hz), phase correction, and baseline correction. Calibrate the spectrum using the CDCl₃ solvent peak (δ ≈ 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups, as different bonds vibrate at characteristic frequencies.

Expertise & Causality: The most prominent and diagnostically crucial peak in the IR spectrum of this compound is the very strong, sharp, and broad absorption band corresponding to the asymmetric stretching vibration of the -N=C=S group. [4]Its presence in the 2000-2200 cm⁻¹ region is an unambiguous indicator of the isothiocyanate functionality. Other expected vibrations include C-O stretches from the ether, C=C stretches from the aromatic rings, and C-H stretches from both aromatic and aliphatic (sp³ CH₂) parts of the molecule.

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| ~3030-3100 | C-H Stretch | Medium | Aromatic C-H |

| ~2850-2960 | C-H Stretch | Medium | Aliphatic C-H (Benzylic CH₂) |

| ~2050-2150 | Asymmetric Stretch | Very Strong, Sharp | Isothiocyanate (-N=C=S) |

| ~1600, ~1500 | C=C Stretch | Strong-Medium | Aromatic Ring |

| ~1245 | C-O Stretch | Strong | Aryl-Alkyl Ether (Asymmetric) |

| ~1020 | C-O Stretch | Medium | Aryl-Alkyl Ether (Symmetric) |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: Place a small amount (1-2 mg) of the solid this compound directly onto the crystal (e.g., diamond or germanium) of the ATR accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Acquisition:

-

Background Scan: Collect a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact and collect the sample spectrum.

-

Parameters: Typically 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing: The software automatically ratios the sample scan to the background scan to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and crucial information about its structure through the analysis of its fragmentation pattern upon ionization.

Expertise & Causality: In Electron Ionization (EI) mass spectrometry, the molecular ion (M⁺˙) is expected at an m/z corresponding to the molecular weight (241). The most characteristic fragmentation pathway for this molecule is the cleavage of the benzylic C-O bond. This cleavage is highly favored because it produces the resonance-stabilized tropylium cation (C₇H₇⁺) at m/z 91, which is often the base peak in the spectrum of benzyl-containing compounds. The other fragment would be the phenoxy isothiocyanate radical.

Caption: Predicted major fragmentation pathway for this compound in EI-MS.

Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or dichloromethane) via direct infusion or through a Gas Chromatography (GC) inlet if the compound is sufficiently volatile and thermally stable.

-

Instrumentation: Use a mass spectrometer equipped with an EI source (e.g., a GC-MS system).

-

Acquisition Parameters:

-

Ionization Energy: Standard 70 eV.

-

Source Temperature: ~230 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis: Identify the molecular ion peak (M⁺˙) and the base peak. Propose structures for major fragment ions and rationalize the fragmentation pathways.

Summary and Conclusion

The structural identity and purity of this compound can be unequivocally established through a synergistic application of modern spectroscopic techniques.

-

¹H NMR confirms the presence and connectivity of the benzylic, p-disubstituted phenyl, and terminal phenyl protons.

-

¹³C NMR verifies the carbon skeleton and identifies the unique, often broad, signal of the isothiocyanate carbon.

-

IR Spectroscopy provides definitive evidence of the critical -N=C=S functional group via its intense and characteristic absorption band around 2100 cm⁻¹.

-

Mass Spectrometry establishes the correct molecular weight and reveals a characteristic fragmentation pattern dominated by the formation of the m/z 91 tropylium ion.

Together, these methods provide a self-validating system of characterization, ensuring that researchers and drug development professionals are working with a well-defined molecular entity. The protocols and interpretations laid out in this guide serve as a robust framework for the analysis of this compound and structurally related molecules.

References

- Kjær, A., Ohashi, M., Wilson, J. M., & Djerassi, C. (1963). Mass Spectra of Isothiocyanates. Acta Chemica Scandinavica, 17, 2143-2154.

-

Martvoň, A., Skačäni, I., & Kanálová, I. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers, 27(6), 808-810. Available at: [Link]

-

Kharisov, B. I., et al. (2021). Theoretical prerequisites, problems, and practical approaches to the preparation of carbon nitride: A Review. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). Phenyl Isothiocyanate. National Center for Biotechnology Information. Retrieved from [Link]

-

Glaser, R., et al. (2015). Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra. The Journal of Physical Chemistry A, 119(19), 4713-4724. Available at: [Link]

-

University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

Sources

- 1. CAS 139768-71-1: this compound [cymitquimica.com]

- 2. This compound | CAS: 139768-71-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. glaserr.missouri.edu [glaserr.missouri.edu]

- 4. chemicalpapers.com [chemicalpapers.com]

An In-depth Technical Guide to the Solubility of 4-Benzyloxyphenyl Isothiocyanate in Laboratory Solvents

Introduction

4-Benzyloxyphenyl isothiocyanate is an organic compound of significant interest in medicinal chemistry and organic synthesis, primarily for the development of bioactive compounds.[1] Its utility in a laboratory setting is fundamentally governed by its behavior in various solvents. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound (C₁₄H₁₁NOS, Molar Mass: 241.31 g/mol ).[1][2] We will explore the principles predicting its solubility, present a systematic approach for experimental determination, and discuss the safety considerations imperative for handling this reactive compound.

The core structure, featuring a benzyloxy group and an isothiocyanate functional group, imparts a specific polarity and reactivity profile that dictates its interaction with different solvent classes. The benzyloxy group, in particular, is noted to enhance its solubility in organic solvents.[1] However, the isothiocyanate moiety is susceptible to hydrolysis, making the compound moisture-sensitive and leading to decomposition in the presence of water.[3]

Section 1: Theoretical Prediction of Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[4] This principle states that substances with similar polarities are more likely to be soluble in one another. Solvents are broadly categorized based on their polarity: polar (protic and aprotic) and non-polar.[5]

-

Polar Protic Solvents: These solvents, such as water, methanol, and ethanol, can engage in hydrogen bonding and have high dielectric constants.[5][6]

-

Polar Aprotic Solvents: Solvents like acetone, acetonitrile, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) have significant dipole moments but lack O-H or N-H bonds for hydrogen donation.[6]

-

Non-Polar Solvents: These include hydrocarbons like hexane and toluene, and chlorinated solvents like dichloromethane and chloroform, which have low dielectric constants.[7][8]

Based on its molecular structure, this compound possesses both polar (the isothiocyanate and ether linkages) and non-polar (the two phenyl rings) characteristics. The large non-polar surface area from the aromatic rings suggests that it will not be readily soluble in highly polar protic solvents like water. In fact, it is known to hydrolyze in water.[3] Its solubility is expected to be significantly better in organic solvents that can accommodate its large, relatively non-polar structure.

We can predict a general trend of solubility based on solvent polarity. The compound is likely to exhibit good solubility in a range of polar aprotic and some non-polar solvents.

Predicted Solubility Profile

| Solvent Class | Representative Solvents | Predicted Solubility of this compound | Rationale |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Moderate to High | The large non-polar aromatic regions of the molecule will interact favorably with non-polar solvents. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Very High | These solvents possess a polarity that can interact with the polar functional groups of the solute without the reactive hydrogen that could lead to decomposition, as seen with protic solvents. |

| Polar Protic | Water, Methanol, Ethanol | Very Low to Insoluble | The high polarity and hydrogen-bonding nature of these solvents are incompatible with the largely non-polar character of the compound. The isothiocyanate group is also prone to reaction with these solvents, especially water.[3] |

Section 2: Experimental Determination of Solubility

Given the absence of readily available quantitative solubility data, an experimental approach is necessary. The following protocols outline a systematic methodology to determine both qualitative and quantitative solubility.

Safety Precautions

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS). This compound is a hazardous substance.

-

Hazards : It is corrosive and can cause severe skin burns and eye damage.[9][10] It is also classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[10] The compound is moisture-sensitive.[3][11]

-

Handling : Always handle this compound in a chemical fume hood.[11] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][10] Ensure that eyewash stations and safety showers are readily accessible.[9][11]

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, acids, bases, alcohols, and amines.[9][11]

Qualitative Solubility Testing

This initial screening provides a rapid assessment of solubility in a range of solvents.

Protocol

-

Preparation : Dispense approximately 10-20 mg of this compound into a series of clean, dry test tubes.

-

Solvent Addition : To each tube, add 1 mL of a different test solvent (e.g., water, methanol, toluene, dichloromethane, acetone, DMSO).

-

Mixing : Vigorously agitate the tubes for 60 seconds using a vortex mixer.

-

Observation : Visually inspect each tube. Classify the solubility as:

-

Soluble : The solid completely dissolves, leaving a clear solution.

-

Partially Soluble : Some of the solid dissolves, but undissolved particles remain.

-

Insoluble : The solid does not appear to dissolve at all.[12]

-

-

Record : Document the observations for each solvent.

Logical Workflow for Qualitative Solubility Testing

Caption: Workflow for qualitative solubility determination.

Quantitative Solubility Determination (Shake-Flask Method)

For solvents in which the compound is found to be soluble or partially soluble, the shake-flask method can provide a precise solubility value.

Protocol

-

Preparation : Create a saturated solution by adding an excess amount of this compound to a known volume of the chosen solvent in a sealed flask or vial. The excess solid should be clearly visible.

-

Equilibration : Agitate the mixture at a constant temperature (e.g., 25 °C) using a shaker for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[4]

-

Phase Separation : Allow the mixture to stand undisturbed until the undissolved solid has fully settled. Alternatively, centrifuge the sample to pellet the excess solid.

-

Sampling : Carefully extract a known volume of the clear supernatant (the saturated solution) without disturbing the solid residue.

-

Solvent Evaporation : Transfer the aliquot to a pre-weighed vial. Carefully evaporate the solvent under a stream of inert gas (e.g., nitrogen) or in a vacuum oven at a mild temperature to avoid decomposition of the compound.

-

Quantification : Once the solvent is fully removed, weigh the vial containing the solid residue. The difference in weight corresponds to the mass of the dissolved solute.

-

Calculation : Calculate the solubility using the following formula:

-

Solubility (mg/mL) = (Mass of residue (mg)) / (Volume of supernatant withdrawn (mL))

-

Experimental Workflow for Quantitative Solubility

Caption: Shake-flask method for quantitative analysis.

Section 3: Interpreting Results and Practical Applications

The solubility data gathered are critical for various applications in drug development and chemical synthesis.

-

Reaction Chemistry : Knowledge of solubility is essential for selecting an appropriate solvent system that can dissolve both the this compound and other reactants to ensure a homogeneous reaction mixture. The synthesis of isothiocyanates often involves organic solvents like ethyl acetate or dichloromethane.[13]

-

Purification : Recrystallization, a common purification technique, relies on the differential solubility of a compound in a solvent at different temperatures. A good recrystallization solvent will dissolve the compound when hot but not when cold.

-

Formulation Studies : In drug development, solubility in various pharmaceutically acceptable solvents is a key parameter that influences bioavailability and the choice of delivery vehicle.

-

Analytical Chemistry : For techniques like HPLC and NMR, the compound must be fully dissolved in the mobile phase or the deuterated solvent, respectively, for accurate analysis.

Conclusion

While specific quantitative solubility data for this compound is not widely published, a combination of theoretical prediction based on chemical principles and systematic experimental determination provides a robust framework for researchers. The compound's structure suggests favorable solubility in polar aprotic and non-polar organic solvents, and poor solubility in polar protic solvents, particularly water, where it is prone to hydrolysis. Adherence to strict safety protocols is paramount when handling this reactive and hazardous compound. The methodologies detailed in this guide offer a comprehensive approach for scientists to determine the solubility of this compound, enabling its effective use in research and development.

References

-

14 University of Rochester.

-

1 CymitQuimica.

-

16 Scribd.

-

17 Sigma-Aldrich.

-

5 Chemistry LibreTexts.

-

4 Chemistry For Everyone - YouTube.

-

8 ResearchGate.

-

9 Fisher Scientific.

-

3 ChemicalBook.

-

10 Fisher Scientific.

-

11 Thermo Fisher Scientific.

-

Sigma-Aldrich.

-

2 Santa Cruz Biotechnology.

-

13 The Royal Society of Chemistry.

-

19 Wikipedia.

-

21 Organic Chemistry Portal.

-

Sigma-Aldrich.

-

22 PMC - NIH.

-

24 CHEMISTRY & BIOLOGY INTERFACE.

Sources

- 1. CAS 139768-71-1: this compound [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 139768-71-1 [m.chemicalbook.com]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.rochester.edu [chem.rochester.edu]

- 7. research.cbc.osu.edu [research.cbc.osu.edu]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.at [fishersci.at]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. chem.ws [chem.ws]

- 13. rsc.org [rsc.org]

- 14. Reagents & Solvents [chem.rochester.edu]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. scribd.com [scribd.com]

- 17. This compound | 139768-71-1 [sigmaaldrich.com]

- 18. www1.udel.edu [www1.udel.edu]

- 19. 4-Hydroxybenzyl isothiocyanate - Wikipedia [en.wikipedia.org]

- 20. Organic Syntheses Procedure [orgsyn.org]

- 21. Isothiocyanate synthesis [organic-chemistry.org]

- 22. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 23. calpaclab.com [calpaclab.com]

- 24. cbijournal.com [cbijournal.com]

- 25. organicchemistrydata.org [organicchemistrydata.org]

Synthesis of 4-Benzyloxyphenyl isothiocyanate from 4-benzyloxyaniline

An In-Depth Technical Guide to the Synthesis of 4-Benzyloxyphenyl Isothiocyanate from 4-Benzyloxyaniline

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview for the synthesis of this compound, a valuable intermediate in organic and medicinal chemistry. We will move beyond a simple recitation of steps to explore the underlying chemical principles, compare synthetic strategies, and provide a field-proven, reliable experimental protocol.

The isothiocyanate functional group (-N=C=S) is a highly reactive electrophile, making it a crucial building block for the synthesis of thioureas, thioamides, and various sulfur- and nitrogen-containing heterocycles.[1][2] These scaffolds are prevalent in compounds with significant biological activities, including anticancer and antimicrobial properties.[1][3] The target molecule, this compound, combines this reactive moiety with a benzyloxy-protected phenol, offering a versatile platform for further chemical elaboration in drug discovery programs.

A Comparative Analysis of Synthetic Strategies

The conversion of a primary aromatic amine, such as 4-benzyloxyaniline, to an isothiocyanate can be accomplished through several pathways. The choice of method hinges on a critical balance between reaction efficiency, substrate scope, and, most importantly, operational safety.

The Traditional Thiophosgene Method

Historically, the most direct route to isothiocyanates involves the reaction of a primary amine with thiophosgene (CSCl₂).[4][5] The reaction is robust and generally high-yielding. The mechanism involves the nucleophilic attack of the amine onto the electrophilic carbon of thiophosgene, followed by the elimination of two molecules of hydrogen chloride.

While effective, this method is now largely avoided in modern laboratory settings, especially at scale. Thiophosgene is a volatile, highly toxic, and corrosive liquid that poses severe safety hazards. [4][6] Its use is complicated by production, storage, and handling challenges, mandating stringent engineering controls and personal protective equipment.[7][8][9]

The Dithiocarbamate Desulfurization Approach: A Safer, Modern Alternative

To circumvent the extreme toxicity of thiophosgene, methods utilizing carbon disulfide (CS₂) have become the standard.[10][11][12] This strategy is a two-stage, one-pot process that offers a much more favorable safety profile.[4]

-

Formation of Dithiocarbamate Salt: The primary amine (4-benzyloxyaniline) reacts with carbon disulfide in the presence of a base (e.g., triethylamine, potassium carbonate) to form a stable dithiocarbamate salt intermediate.[4][13]

-

Desulfurization: This intermediate is then treated with a desulfurizing agent, which facilitates the elimination of a sulfur equivalent (as H₂S or a related species), yielding the final isothiocyanate product.[4]

A variety of desulfurizing reagents have been developed, each with its own advantages, including p-toluenesulfonyl chloride, di-tert-butyl dicarbonate (Boc₂O), iodine, and cyanuric chloride.[5][10][12][13] This approach is not only safer but also highly versatile, accommodating a wide range of functional groups.[14]

Mechanistic Insights into the Dithiocarbamate Route

Understanding the reaction mechanism is paramount for troubleshooting and optimization. The conversion of 4-benzyloxyaniline proceeds through a logical sequence of nucleophilic addition and elimination reactions.

The process begins with the nucleophilic attack of the amine's lone pair on the electrophilic carbon of carbon disulfide. A base then deprotonates the nitrogen, forming the dithiocarbamate salt. This salt is then activated by a desulfurizing agent (E⁺), making it susceptible to an intramolecular cyclization and subsequent elimination, which releases the stable isothiocyanate product.

Caption: General reaction pathway for isothiocyanate synthesis.

Recommended Experimental Protocol

This protocol is adapted from established, general procedures for the synthesis of isothiocyanates from primary amines via the dithiocarbamate route, optimized for 4-benzyloxyaniline.[13][15]

Materials and Reagents

| Reagent/Material | Grade | Supplier Example |

| 4-Benzyloxyaniline | ≥98% | Sigma-Aldrich |

| Carbon Disulfide (CS₂) | ACS Reagent, ≥99.9% | Sigma-Aldrich |

| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific |

| Sodium Persulfate (Na₂S₂O₈) | ≥98% | Acros Organics |

| Ethyl Acetate (EtOAc) | ACS Grade | VWR Chemicals |

| Water | Deionized | In-house |

| Brine | Saturated Aq. | In-house |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | VWR Chemicals |

| Silica Gel | 230-400 mesh | Sorbent Tech. |

Step-by-Step Methodology

Caption: Experimental workflow for the synthesis.

-

Dithiocarbamate Formation: To a 100 mL round-bottom flask, sequentially add 4-benzyloxyaniline (5.0 mmol, 1.0 equiv.), deionized water (5 mL), carbon disulfide (12.5 mmol, 2.5 equiv.), and potassium carbonate (10.0 mmol, 2.0 equiv.).

-

Reaction: Seal the flask and stir the biphasic mixture vigorously at room temperature overnight (approx. 12-16 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting amine.

-

Desulfurization: To the reaction mixture, add sodium persulfate (5.0 mmol, 1.0 equiv.), additional potassium carbonate (5.0 mmol, 1.0 equiv.), and 5.0 mL of water.

-

Completion: Continue stirring at room temperature for 1-2 hours, or until TLC analysis indicates the complete formation of the product.

-

Work-up: Add 10 mL of brine to the flask and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the resulting crude material by flash column chromatography on silica gel, typically using a low-polarity eluent system such as pentane or a hexane/ethyl acetate gradient, to yield this compound as a solid.[15]

Product Characterization

Confirming the structure and purity of the synthesized this compound is essential. The following data are characteristic of the target compound.

| Property | Data |

| Molecular Formula | C₁₄H₁₁NOS |

| Molecular Weight | 241.31 g/mol [16][17] |

| Appearance | White solid[15] |

| ¹H NMR (CDCl₃, 300 MHz) | δ 7.44–7.15 (m, 5H), 7.12–7.00 (m, 2H), 6.90–6.77 (m, 2H), 4.97 (s, 2H)[15] |

| ¹³C NMR (CDCl₃, 75 MHz) | δ 157.7, 136.3, 134.1, 128.7, 128.2, 127.5, 127.0, 123.9, 115.8, 70.3[15] |

| IR (Characteristic Peak) | ~2100 cm⁻¹ (strong, sharp peak for -N=C=S stretch)[18] |

Critical Safety and Handling Protocols

Adherence to strict safety protocols is non-negotiable due to the hazardous nature of the reagents involved.

-

Engineering Controls: All steps of this synthesis MUST be performed inside a certified chemical fume hood to prevent inhalation of volatile and toxic vapors.[7]

-

Reagent Hazards:

-

Carbon Disulfide (CS₂): Highly flammable, volatile, and toxic. It has a low autoignition temperature and should be kept away from all heat sources.

-

Thiophosgene (Alternative): If ever considered, this reagent is extremely toxic, a severe irritant, and may cause fatal pulmonary edema upon inhalation.[6][9] It is a lachrymator and reacts with water.[19] Extreme caution is required.

-

-

Personal Protective Equipment (PPE):

-

Waste Disposal: All chemical waste, including residual solvents and reaction mixtures, must be collected in appropriately labeled hazardous waste containers for disposal according to institutional and local environmental regulations.[7] Do not pour any chemicals down the drain.

Conclusion

The synthesis of this compound from 4-benzyloxyaniline is most effectively and safely achieved using the carbon disulfide-based dithiocarbamate desulfurization method. This approach successfully avoids the significant hazards associated with the traditional thiophosgene route while providing reliable access to this versatile chemical intermediate. By following the detailed protocol and adhering to the stringent safety measures outlined in this guide, researchers can confidently and responsibly produce high-purity material for applications in drug discovery and advanced organic synthesis.

References

- Recent Advancement in the Synthesis of Isothiocyan

- A kind of preparation method of isothiocyanate. (n.d.).

- CB-LSOP-Thiophosgene.docx. (n.d.). The Brückner Research Group.

- Safety Measure to Follow When Working With Thiophosgene. (2020). TradeIndia.

- Synthesis of Isothiocyanates: A Review. (2020). CHEMISTRY & BIOLOGY INTERFACE.

- Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. (n.d.). MDPI.

- HAZARD SUMMARY. (n.d.). NJ.gov.

- New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents. (n.d.). MDPI.

- THIOPHOSGENE. (n.d.). CAMEO Chemicals - NOAA.

- Thiophosgene. (n.d.). PubChem - NIH.

- General procedure for the synthesis of isothiocyanates. (n.d.). The Royal Society of Chemistry.

- A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. (n.d.). Beilstein Journals.

- Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. (2013). Organic Chemistry Portal.

- Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. (n.d.). Chemical Papers.

- Electrochemical isothiocyanation of primary amines. (n.d.). University of Greenwich.

- 4-BENZYLOXYPHENYL ISOTHIOCYAN

- 4-Benzyloxyphenyl isothiocyan

- Insights into the Mode of Action of Benzyl Isothiocyanate on Campylobacter jejuni. (n.d.). PMC - NIH.

- HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPARATION METHOD FOR INDUSTRIAL PRODUCTION. (2020).

Sources

- 1. Insights into the Mode of Action of Benzyl Isothiocyanate on Campylobacter jejuni - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPARATION METHOD FOR INDUSTRIAL PRODUCTION - Patent 3611163 [data.epo.org]

- 3. gala.gre.ac.uk [gala.gre.ac.uk]

- 4. CN102229551B - A kind of preparation method of isothiocyanate - Google Patents [patents.google.com]

- 5. cbijournal.com [cbijournal.com]

- 6. Thiophosgene | CCl2S | CID 10040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. bruckner.research.uconn.edu [bruckner.research.uconn.edu]

- 8. Safety Measure to Follow When Working With Thiophosgene [moltuslab.com]

- 9. nj.gov [nj.gov]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]

- 14. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]

- 15. rsc.org [rsc.org]

- 16. This compound | CAS: 139768-71-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 17. scbt.com [scbt.com]

- 18. chemicalpapers.com [chemicalpapers.com]

- 19. THIOPHOSGENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

A Technical Guide to 4-Benzyloxyphenyl Isothiocyanate: A Promising Derivative of Benzyl Isothiocyanate for Drug Development

Abstract

Isothiocyanates (ITCs) represent a class of naturally occurring compounds, primarily found in cruciferous vegetables, with well-documented chemopreventive and therapeutic properties.[1][2][3] Benzyl isothiocyanate (BITC), a prominent member of this family, has been extensively studied for its ability to modulate numerous signaling pathways implicated in carcinogenesis.[2][4] However, the pursuit of enhanced efficacy, improved target specificity, and favorable pharmacokinetic profiles necessitates the exploration of structural analogs. This technical guide provides an in-depth examination of 4-benzyloxyphenyl isothiocyanate (BOP-ITC), a rationally designed derivative of BITC. We will explore the foundational science of BITC, the strategic rationale for the derivatization leading to BOP-ITC, its synthesis, and a comparative analysis of its proposed mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven experimental protocols to evaluate the potential of this promising compound.

The Parent Compound: Benzyl Isothiocyanate (BITC)

Benzyl isothiocyanate is a natural compound derived from the enzymatic hydrolysis of its glucosinolate precursor, glucotropaeolin, found in plants like papaya seeds and Indian cress.[5] Its simple aromatic structure, featuring an isothiocyanate group (-N=C=S) attached to a benzyl group, belies its complex and potent biological activity.[6]

Physicochemical Properties and Biological Significance

The electrophilic carbon atom of the isothiocyanate moiety is highly reactive towards nucleophiles, particularly the thiol groups of cysteine residues in proteins.[7] This reactivity is fundamental to its mechanism of action, allowing it to covalently modify and alter the function of numerous cellular proteins, including key enzymes and transcription factors involved in cancer progression.[7] BITC has demonstrated a broad spectrum of anticancer activities, including the induction of apoptosis, cell cycle arrest, and the inhibition of metastasis and angiogenesis across various cancer cell lines.[1][2][4]

Core Mechanisms of Action

BITC's antitumorigenic effects are not attributed to a single target but rather to its ability to modulate multiple critical signaling pathways simultaneously.[1] Two of the most significant pathways impacted by BITC are the PI3K/Akt and MAPK/ERK signaling cascades, which are frequently dysregulated in human cancers.[1][8][9]

-

PI3K/Akt Pathway Inhibition: This pathway is a central regulator of cell survival, proliferation, and growth.[9][10] BITC has been shown to suppress this pathway, leading to the deactivation of pro-survival proteins and the activation of pro-apoptotic factors.[11]

-

MAPK/ERK Pathway Modulation: The MAPK pathways are crucial for transducing extracellular signals to cellular responses.[12][13] BITC can inhibit the phosphorylation of key kinases like ERK, thereby disrupting signals that promote cancer cell proliferation and survival.[8]

Rationale for Derivatization: The Emergence of this compound (BOP-ITC)

While BITC is a potent agent, its therapeutic window and specificity can be improved through medicinal chemistry. The synthesis of derivatives is a cornerstone of drug development, aiming to enhance a molecule's Structure-Activity Relationship (SAR). The design of this compound is a strategic modification of the BITC scaffold.

The introduction of a benzyloxy group (-O-CH₂-Ph) at the para position of the phenyl ring serves several potential purposes:

-

Altered Lipophilicity: The bulky and hydrophobic benzyloxy group can significantly alter the compound's solubility and ability to cross cellular membranes, potentially influencing its bioavailability and intracellular concentration.

-

Modified Target Affinity: The added functional group can introduce new points of interaction (e.g., hydrogen bonding, pi-stacking) with target proteins, potentially increasing binding affinity and specificity.

-

Steric Influence: The size of the benzyloxy group can sterically hinder non-specific reactions while favoring interactions with specific binding pockets, thereby reducing off-target effects.

BOP-ITC is thus hypothesized to retain the core electrophilic reactivity of the isothiocyanate group while possessing a distinct pharmacological profile due to these structural modifications.[14]

Synthesis and Physicochemical Characterization

The synthesis of BOP-ITC can be achieved through a multi-step process, often starting from 4-benzyloxyphenol. A plausible synthetic route involves the conversion of the phenolic hydroxyl group to an amine, followed by reaction with thiophosgene or a related reagent to form the isothiocyanate group.

Caption: A potential synthetic workflow for this compound.

Comparative Physicochemical Data

The structural modification from BITC to BOP-ITC results in predictable changes in key physicochemical properties.

| Property | Benzyl Isothiocyanate (BITC) | This compound (BOP-ITC) | Rationale for Difference |

| Molecular Formula | C₈H₇NS[15] | C₁₄H₁₁NOS[16] | Addition of a C₆H₅OCH₂- group. |

| Molecular Weight | 149.21 g/mol [15] | 241.31 g/mol [16] | Increased atomic composition. |

| Boiling Point | ~242-243 °C[5][17] | Not well-documented; expected to be higher | Increased molecular weight and intermolecular forces. |

| LogP (Octanol/Water) | ~3.16[15][18] | Predicted to be higher | The benzyloxy group significantly increases lipophilicity. |

| Appearance | Solid or liquid (clear yellow)[15][17] | Yellow to brown solid[14] | Physical state depends on purity and temperature. |

Elucidating the Biological Mechanisms of Isothiocyanates

Both BITC and its derivative, BOP-ITC, are thought to exert their primary anticancer effects by inducing oxidative stress and targeting key regulatory proteins in pro-survival signaling pathways.[7][19]

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt pathway is a critical axis for cell survival, and its constitutive activation is a hallmark of many cancers.[9][10] Isothiocyanates can inhibit this pathway at multiple nodes, leading to decreased proliferation and increased apoptosis.[11][20] The inhibition prevents the phosphorylation and activation of Akt, which in turn can no longer suppress pro-apoptotic proteins like FOXO transcription factors.[11]

Caption: Inhibition of the PI3K/Akt pathway by Isothiocyanates.

The MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another crucial signaling cascade that regulates cell proliferation and differentiation.[13] Overactivation of this pathway is common in cancer. ITCs have been shown to inhibit the phosphorylation and activation of ERK, a key downstream kinase in this pathway.[8] This blockade halts the signal for proliferation and can contribute to cell cycle arrest and apoptosis.

Caption: Modulation of the MAPK/ERK signaling pathway by Isothiocyanates.

Field-Proven Experimental Protocols

To evaluate the efficacy and mechanism of action of BOP-ITC, a series of validated in vitro assays are required.[21][22] The following protocols are presented as self-validating systems, incorporating necessary controls for robust and reproducible data.

Overall Experimental Workflow

The evaluation of a novel compound like BOP-ITC follows a logical progression from broad cytotoxicity screening to specific mechanistic studies.

Caption: High-level workflow for the preclinical evaluation of BOP-ITC.

Protocol: In Vitro Cytotoxicity (MTT Assay)

Objective: To determine the concentration-dependent cytotoxic effect of BOP-ITC on cancer cells and calculate the half-maximal inhibitory concentration (IC₅₀).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, BxPC-3) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare a stock solution of BOP-ITC in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration in all wells should be <0.1%.

-

Controls:

-

Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest drug concentration.

-

Untreated Control: Cells in medium only.

-

Blank: Medium only (no cells).

-

-

Incubation: Remove the old medium from the cells and add 100 µL of the respective drug dilutions or control medium. Incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the vehicle control [(Absorbance of treated wells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100. Plot viability against log[concentration] and determine the IC₅₀ value using non-linear regression.

Protocol: Caspase-3 Activity Assay

Objective: To quantify the induction of apoptosis by measuring the activity of caspase-3, a key executioner caspase.[23]

Principle: This assay utilizes a synthetic peptide substrate (e.g., Ac-DEVD-pNA) that is specifically cleaved by active caspase-3.[24] Cleavage releases the chromophore p-nitroaniline (pNA), which can be measured colorimetrically at 405 nm.[24]

Methodology:

-

Cell Culture and Treatment: Plate 1-2 x 10⁶ cells in 60 mm dishes. Treat cells with BOP-ITC at its 1x and 2x IC₅₀ concentrations for 24 hours. Include a vehicle control (DMSO) and a positive control (e.g., staurosporine).[24]

-

Cell Lysis:

-

Harvest cells (including floating cells) and centrifuge at 600 x g for 5 minutes.[24]

-

Wash the pellet with ice-cold PBS.

-

Resuspend the pellet in 50 µL of chilled cell lysis buffer and incubate on ice for 15-20 minutes.[24][25]

-

Centrifuge at 16,000 x g for 15 minutes at 4°C. Collect the supernatant (cytosolic extract).[24]

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.[26]

-

Caspase Assay:

-

In a 96-well plate, add 50-100 µg of protein from each lysate to separate wells.

-

Add 50 µL of 2x Reaction Buffer containing 10 mM DTT.[23]

-

Add 5 µL of the Ac-DEVD-pNA substrate (4 mM stock).

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

-

Data Acquisition: Measure the absorbance at 405 nm using a microplate reader.

-

Analysis: Compare the absorbance values of the treated samples to the vehicle control. A 2-4 fold (or greater) increase in absorbance indicates significant caspase-3 activation.

Protocol: Western Blotting for Signaling Pathway Analysis

Objective: To detect changes in the phosphorylation status of key proteins in the PI3K/Akt and MAPK/ERK pathways.

Principle: Western blotting uses antibodies to detect specific proteins in a sample. Phospho-specific antibodies allow for the detection of activated kinases (e.g., phosphorylated Akt, phosphorylated ERK).

Methodology:

-

Lysate Preparation: Treat cells with BOP-ITC as described in the caspase assay (Section 5.3). Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration.

-

SDS-PAGE: Denature 20-30 µg of protein per sample and separate by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[26]

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.

-

Key Antibodies:

-

Phospho-Akt (Ser473)

-

Total Akt

-

Phospho-ERK1/2 (Thr202/Tyr204)

-

Total ERK1/2

-

β-Actin (as a loading control)

-

-

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Analysis: Densitometrically quantify the bands. Normalize the phosphorylated protein signal to the total protein signal to determine the relative level of activation. A decrease in the phospho/total ratio in treated samples compared to the control indicates pathway inhibition.

Conclusion and Future Directions

This compound stands as a testament to the power of rational drug design, building upon the established anticancer framework of its parent compound, benzyl isothiocyanate. The addition of the benzyloxy moiety is hypothesized to enhance its pharmacological profile, potentially leading to a more potent and specific therapeutic agent. The experimental workflows and protocols detailed in this guide provide a robust framework for validating its efficacy and elucidating its precise mechanism of action.

Future research should focus on a comprehensive in vitro screening against a diverse panel of cancer cell lines, followed by in vivo studies in relevant animal models to assess bioavailability, toxicity, and tumor-suppressive effects.[11][22] Investigating its impact on other cancer-related pathways and its potential for synergistic combinations with existing chemotherapeutics will be crucial steps in translating this promising derivative from the laboratory to the clinic.[2][20]

References

- A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.).

- Ashraf, M. A., & Shah, M. S. (2014). In vitro assays and techniques utilized in anticancer drug discovery. PubMed.

- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific

- In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. (1998). PubMed.

- Cobb, M. H. (2005). Methods for analyzing MAPK cascades. PMC - NIH.

- Sadowska-Woda, I., et al. (2021). Benzyl Isothiocyanate, a Vegetable-Derived Compound, Induces Apoptosis via ROS Accumulation and DNA Damage in Canine Lymphoma and Leukemia Cells. MDPI.

- Benzyl Isothiocyan

- Kroll, J., et al. (1998). Physicochemical and Enzymatic Properties of Benzyl Isothiocyanate Derivatized Proteinases.

- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega.

- Kasiappan, R., et al. (n.d.). Benzyl Isothiocyanate (BITC) Induces Reactive Oxygen Species-dependent Repression of STAT3 Protein by Down-regulation of Specificity Proteins in Pancreatic Cancer. Journal of Biological Chemistry.

- Shaul, Y., & Seger, R. (2005). The detection of MAPK signaling. PubMed.

- Key mechanisms involved by benzyl isothiocyanate (BITC) in the prevention of cancers. (n.d.).

- Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. (2022). MDPI.

- Kim, H. J., et al. (2016).

- Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived

- Boreddy, S. R., et al. (2011).

- MAP Kinase Signaling Protocols. (n.d.). Stony Brook University.

- Benzyl isothiocyan

- Lamy, E., et al. (2012).

- Wang, Y., et al. (2015).

- A SIMPLE METHOD FOR THE QUANTIFICATION OF ISOTHIOCYANATES

- BENZYL ISOTHIOCYANATE Product Description. (n.d.). ChemicalBook.

- benzyl isothiocyan

- Benzyl isothiocyan

- Phenethyl isothiocyanate inhibits the carcinogenic properties of hepatocellular carcinoma Huh7.5.

- Benzyl isothiocyan

- The detection of MAPK signaling. (n.d.).

- Chemical structure of benzyl isothiocyanate (BITC). (n.d.).

- Quantitative Analysis of Benzyl Isothiocyanate in Salvadora persica Extract and Dental Care Herbal Formulations Using Reversed Phase C18 High-Performance Liquid Chrom

- Isothiocyanates suppress the invasion and metastasis of tumors by targeting FAK/MMP-9 activity. (2017). PMC - NIH.

- Study of MAPK Signaling Using Knockout Mice. (n.d.).

- 4-Benzyloxyphenyl isothiocyan

- Antimicrobial Efficacy of Benzyl Isothiocyanate. (n.d.).

- Which is the best protocol for caspase-3 activity detection in vitro?. (2018).

- Caspase 3 Activity Assay Kit. (n.d.). MP Biomedicals.

- Caspase 3 Assay Kit, Colorimetric. (n.d.). Sigma-Aldrich.

- Caspase Protocols in Mice. (2012). PMC - PubMed Central - NIH.

- Anticancer activities of dietary benzyl isothiocyanate: A comprehensive review. (2021). Pharmacological Research.

- 4-Benzyloxyphenyl isothiocyan

- The PI3K/AKT Pathway Inhibitor ISC-4 Induces Apoptosis and Inhibits Growth of Leukemia in Preclinical Models of Acute Myeloid Leukemia. (2020).

- Caspase-3 Activity Assay Kit. (n.d.). Cell Signaling Technology.

- Naturally Occurring Isothiocyanates Exert Anticancer Effects by Inhibiting Deubiquitinating Enzymes. (n.d.). Brandeis University.

- The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Upd

- 4-BENZYLOXYPHENYL ISOTHIOCYAN

- Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)

- Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. (2023). Frontiers.

- 4-Benzyloxyphenyl isothiocyan

- Anticancer activities of dietary benzyl isothiocyanate: A comprehensive review. (2021). ScienceDirect.

Sources

- 1. Benzyl isothiocyanate suppresses development and metastasis of murine mammary carcinoma by regulating the Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research.monash.edu [research.monash.edu]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Benzyl isothiocyanate - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Isothiocyanates suppress the invasion and metastasis of tumors by targeting FAK/MMP-9 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review | MDPI [mdpi.com]

- 10. Synergistic effects of phenylhexyl isothiocyanate and LY294002 on the PI3K/Akt signaling pathway in HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pancreatic tumor suppression by benzyl isothiocyanate is associated with inhibition of PI3K/AKT/FOXO pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methods for analyzing MAPK cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The detection of MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. CAS 139768-71-1: this compound [cymitquimica.com]

- 15. Benzyl Isothiocyanate | C8H7NS | CID 2346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. scbt.com [scbt.com]

- 17. 622-78-6 CAS MSDS (BENZYL ISOTHIOCYANATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 18. benzyl isothiocyanate [stenutz.eu]

- 19. Benzyl Isothiocyanate (BITC) Induces Reactive Oxygen Species-dependent Repression of STAT3 Protein by Down-regulation of Specificity Proteins in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]

- 21. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. noblelifesci.com [noblelifesci.com]

- 23. mpbio.com [mpbio.com]

- 24. sigmaaldrich.com [sigmaaldrich.com]

- 25. media.cellsignal.com [media.cellsignal.com]

- 26. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Silico Prediction of 4-Benzyloxyphenyl Isothiocyanate Bioactivity

Abstract

Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds, many of which are derived from cruciferous vegetables and are recognized for their significant chemopreventive and therapeutic potential.[1][2][3] 4-Benzyloxyphenyl isothiocyanate, a synthetic derivative, presents a promising scaffold for drug discovery. This technical guide provides a comprehensive framework for the in silico prediction of its bioactivity. As a Senior Application Scientist, the objective is to present a narrative that is not only methodologically sound but also deeply rooted in the principles of computational drug discovery. This guide will navigate through the essential stages of bioactivity prediction, from initial target identification to the intricacies of molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. Each step is detailed with the underlying scientific rationale, ensuring a self-validating and robust predictive workflow.

Introduction: The Rationale for In Silico Bioactivity Prediction

The journey of a drug from conception to clinic is notoriously long and expensive.[4] Computational, or in silico, methods have become indispensable in modern pharmacology, offering a time- and cost-effective means to screen vast chemical libraries and prioritize candidates for further development.[5] By predicting the biological activity of compounds like this compound before they are synthesized and tested in the lab, we can significantly accelerate the drug discovery pipeline.[6][7]

Isothiocyanates are known to exert their biological effects, including anticancer and anti-inflammatory activities, through various mechanisms such as the modulation of signaling pathways involved in apoptosis, cell proliferation, and inflammation.[1][8][9][10] The core principle of in silico prediction is that the biological activity of a chemical compound is a function of its molecular structure.[4][11] This guide will delineate a systematic approach to unraveling the potential bioactivities of this compound.

Foundational Steps: Ligand and Target Preparation

A robust in silico workflow begins with meticulous preparation of both the small molecule (ligand) and its potential biological targets.

Ligand Preparation: Defining the Molecule of Interest

The initial step involves obtaining the 3D structure of this compound. This can be achieved by sketching the molecule in a chemical drawing software like ChemDraw and converting it to a 3D format, or by retrieving its structure from a chemical database such as PubChem.

Protocol 1: Ligand Preparation

-

Obtain 2D Structure: Draw the structure of this compound or obtain its SMILES (Simplified Molecular Input Line Entry System) string.

-

Convert to 3D: Use a tool like Open Babel to convert the 2D representation into a 3D structure.

-

Energy Minimization: Perform energy minimization on the 3D structure using a force field (e.g., MMFF94) to obtain a stable, low-energy conformation. This step is crucial for ensuring the ligand's geometry is realistic.

-

File Format: Save the prepared ligand in a suitable format, such as .mol2 or .pdbqt, for subsequent docking studies.

Target Identification and Preparation: Finding the Biological Partner

Identifying potential protein targets is a critical step. This can be approached through literature review of known isothiocyanate targets or by using computational target prediction tools. Isothiocyanates have been shown to interact with a range of proteins, including tubulin, Keap1, and deubiquitinating enzymes.[12][13][14][15] For this guide, we will consider cyclooxygenase-2 (COX-2), a key enzyme in inflammation, as a potential target, given the known anti-inflammatory properties of some isothiocyanates.[16]

Protocol 2: Target Protein Preparation

-

Retrieve Protein Structure: Download the 3D crystal structure of the target protein (e.g., COX-2, PDB ID: 5IKR) from the Protein Data Bank (PDB).

-

Pre-processing: Remove water molecules, co-factors, and any existing ligands from the PDB file using a molecular visualization tool like PyMOL or UCSF Chimera.[17]

-

Add Hydrogens: Add polar hydrogens to the protein structure, as they are crucial for forming hydrogen bonds with the ligand.

-

Assign Charges: Assign partial charges to the protein atoms.

-

File Format: Save the prepared protein in a .pdbqt format for use with docking software like AutoDock.

Molecular Docking: Simulating the "Handshake"

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[17][18] This "handshake" provides insights into the binding affinity and the specific interactions that stabilize the complex.

The Docking Workflow

The docking process involves defining a search space on the protein (the binding site) and then using a scoring function to evaluate the different poses of the ligand within that site.

Protocol 3: Molecular Docking with AutoDock Vina

-

Define the Binding Site: Identify the active site of the target protein. This can be done by referring to the location of the co-crystallized ligand in the original PDB file or through literature. Define a grid box that encompasses this active site.

-

Run Docking Simulation: Use a docking program like AutoDock Vina to dock the prepared this compound into the defined binding site of the prepared target protein.[19]

-

Analyze Results: The output will provide a set of predicted binding poses, each with a corresponding binding affinity score (in kcal/mol).[17] Lower binding energy values indicate a more stable protein-ligand complex.[17]

-

Visualize Interactions: Use a visualization tool to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the top-ranked pose of the ligand and the amino acid residues of the protein's active site.

Diagram 1: Molecular Docking Workflow

Caption: A flowchart of the molecular docking process.

Quantitative Structure-Activity Relationship (QSAR): Building Predictive Models

QSAR modeling is a computational approach that establishes a mathematical relationship between the chemical structure of a compound and its biological activity.[4][7][11] This allows for the prediction of the bioactivity of new, untested compounds.[7]

The QSAR Workflow

The development of a robust QSAR model involves several key stages, from data collection to model validation.[4][11]

Protocol 4: QSAR Model Development

-

Data Collection: Compile a dataset of isothiocyanate analogues with known experimental bioactivity data (e.g., IC50 values) against a specific target.

-

Molecular Descriptor Calculation: For each molecule in the dataset, calculate a set of numerical descriptors that represent its physicochemical properties (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors).

-

Data Splitting: Divide the dataset into a training set (for model building) and a test set (for model validation).

-

Model Building: Use statistical or machine learning algorithms (e.g., multiple linear regression, random forest) to build a model that correlates the molecular descriptors with the biological activity.[20]

-

Model Validation: Evaluate the predictive power of the model using the test set. Key validation metrics include the coefficient of determination (R²) and the root mean square error (RMSE).

Diagram 2: QSAR Modeling Workflow

Caption: The systematic process of QSAR model development.

ADMET Prediction: Assessing Drug-Likeness

Early assessment of a compound's ADMET properties is crucial to avoid costly late-stage failures in drug development.[21] There are numerous open-access in silico tools available for predicting these properties.[22][23][24]

Key ADMET Parameters and Predictive Tools

Table 1: In Silico ADMET Prediction Tools

| ADMET Property | Description | Recommended Tools |

| Absorption | Oral bioavailability, intestinal absorption | SwissADME, ADMETlab 2.0 |

| Distribution | Blood-brain barrier penetration, plasma protein binding | pkCSM, SwissADME |

| Metabolism | Cytochrome P450 inhibition/substrate | SMARTCyp, MetaPred |

| Excretion | Renal clearance | Predicted by various models |

| Toxicity | Carcinogenicity, hepatotoxicity, cardiotoxicity (hERG inhibition) | ADMET-AI, vNN-ADMET |

Protocol 5: ADMET Profiling

-

Input Structure: Submit the SMILES string or structure file of this compound to one or more of the web-based ADMET prediction tools listed in Table 1.

-

Run Prediction: Execute the prediction algorithms provided by the tool.

-

Analyze Output: The tool will generate a report detailing the predicted ADMET properties.

-

Compare and Conclude: It is advisable to use multiple tools and compare the results to arrive at a more confident prediction.[22]

Integrating the Data: A Holistic Bioactivity Profile

The true power of this in silico approach lies in the synthesis of data from all stages. A strong binding affinity from molecular docking, coupled with a favorable QSAR prediction and a promising ADMET profile, would strongly suggest that this compound is a viable candidate for further experimental validation.

Table 2: Hypothetical Integrated Bioactivity Profile for this compound

| In Silico Method | Predicted Outcome | Implication |

| Molecular Docking (vs. COX-2) | Binding Affinity: -8.5 kcal/mol | Strong potential for anti-inflammatory activity |

| QSAR Model | Predicted IC50: 0.5 µM | High predicted potency |

| ADMET Prediction | Good oral bioavailability, no predicted cardiotoxicity | Favorable drug-like properties |

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous in silico workflow for predicting the bioactivity of this compound. By integrating molecular docking, QSAR modeling, and ADMET profiling, researchers can gain valuable insights into the therapeutic potential of this compound before committing significant resources to laboratory-based studies.

It is imperative to remember that in silico predictions are hypotheses that must be validated through experimental testing.[5][25][26] Future work should focus on the synthesis of this compound and its evaluation in relevant in vitro and in vivo assays to confirm the predicted bioactivities. This iterative cycle of computational prediction and experimental validation is the cornerstone of modern, efficient drug discovery.

References

-

A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma - Neovarsity. (2024-08-13). [Link]

-

Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery - JOCPR. [Link]

-

QSAR Modeling in Drug Discovery and Development: Principles, Methods, and Applications – A Comprehensive Review - RJ Wave. [Link]

-

What is the significance of QSAR in drug design? - Patsnap Synapse. (2025-05-21). [Link]

-

Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed. (2020-07-31). [Link]

-

Quantum QSAR for drug discovery - arXiv. (2025-05-06). [Link]

-

Small Molecule Docking - KBbox: Methods. [Link]

-

ADMET-AI. [Link]

-

Small molecule docking - Bonvin Lab. [Link]

-

Chemoinformatic Analysis of Isothiocyanates: Their Impact in Nature and Medicine. (2021-11). [Link]

-

Predictive ADMET Modeling - BHSAI. [Link]

-

In Silico Tools for Pharmacokinetic and Toxicological Predictions - AYUSH CoE. [Link]

-

Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics - YouTube. (2020-07-07). [Link]

-

Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot. (2025-04-29). [Link]

-

How to Dock Your Own Drug - Chemistry LibreTexts. (2020-08-11). [Link]

-

ADMET predictions - VLS3D.COM. [Link]

-

Network-based approach to prediction and population-based validation of in silico drug repurposing - Network Medicine Alliance. (2025-07-12). [Link]

-

Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - PubMed Central. [Link]

-

Bioactivity predictions and virtual screening using machine learning predictive model. (2024-01-12). [Link]

-

Validation guidelines for drug-target prediction methods. (2024-11-21). [Link]

-

Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - RSC Medicinal Chemistry (RSC Publishing). [Link]

-

A Comparative Review of Key Isothiocyanates and Their Health Benefits - PMC. (2024-03-07). [Link]

-

Anticancer activities of dietary benzyl isothiocyanate: A comprehensive review. [Link]

-

Computational/in silico methods in drug target and lead prediction - PMC - PubMed Central. [Link]

-

Naturally Occurring Isothiocyanates Exert Anticancer Effects by Inhibiting Deubiquitinating Enzymes - Brandeis University. [Link]

-

A Comparative Review of Key Isothiocyanates and Their Health Benefits - MDPI. [Link]

-

Anticancer activities of dietary benzyl isothiocyanate: A comprehensive review. (2025-08-10). [Link]

-

Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane. [Link]

-

Quantitative evaluation of isothiocyanates as substrates and inhibitors of P-glycoprotein | Journal of Pharmacy and Pharmacology | Oxford Academic. [Link]

-

Isothiocyanates: a Review - Research Journal of Pharmacognosy. (2018-03-13). [Link]

-

NIH Public Access - Ygua Moringa. [Link]

-

Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity. [Link]

-

On-target sample preparation of 4-sulfophenyl isothiocyanate-derivatized peptides using AnchorChip Targets - PubMed. [Link]

-

4(α-L-RHAMNOSYLOXY)-BENZYL ISOTHIOCYANATE, A BIOACTIVE PHYTOCHEMICAL THAT DEFENDS CEREBRAL TISSUE AND PREVENTS SEVERE DAMAGE INDUCED BY FOCAL ISCHEMIA/REPERFUSION - PubMed. [Link]

-

Benzyl Isothiocyanate Exhibits Anti-Inflammatory Effects in Murine Macrophages and in Mouse Skin - PubMed. [Link]

-

Identification of Potential Protein Targets of Isothiocyanates by Proteomics - ResearchGate. (2025-08-07). [Link]

-

Identification of potential protein targets of isothiocyanates by proteomics - PubMed - NIH. (2011-10-17). [Link]

-

An update of label-free protein target identification methods for natural active products. [Link]

-

Anticancer effect of benzyl isothiocyanate on the apoptosis of human gemcitabine-resistant pancreatic cancer MIA PaCa-2/GemR cells (MIA RG100) | Pharmacognosy Magazine. [Link]

-

Anticancer activities of dietary benzyl isothiocyanate: A comprehensive review - PubMed. (2021-05-12). [Link]

-

Identification of Potential Protein Targets of Isothiocyanates by Proteomics - PMC. [Link]

-

A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products - MDPI. (2024-07-31). [Link]

-

Chemical Aspects of Biological Activity of Isothiocyanates and Indoles, the Products of Glucosinolate Decomposition - MOST Wiedzy. [Link]

-

Isothiocyanates: A class of bioactive metabolites with chemopreventive potential. (2025-08-06). [Link]

Sources

- 1. research.monash.edu [research.monash.edu]

- 2. rjpharmacognosy.ir [rjpharmacognosy.ir]

- 3. researchgate.net [researchgate.net]

- 4. rjwave.org [rjwave.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. jocpr.com [jocpr.com]

- 7. What is the significance of QSAR in drug design? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane [mdpi.com]

- 10. Anticancer activities of dietary benzyl isothiocyanate: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. neovarsity.org [neovarsity.org]

- 12. Research Portal [scholarworks.brandeis.edu]

- 13. researchgate.net [researchgate.net]

- 14. Identification of Potential Protein Targets of Isothiocyanates by Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Making sure you're not a bot! [mostwiedzy.pl]

- 16. researchgate.net [researchgate.net]

- 17. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 18. KBbox: Methods [kbbox.h-its.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Bioactivity predictions and virtual screening using machine learning predictive model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Predictive ADMET Modeling - BHSAI [bhsai.org]

- 22. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. ayushcoe.in [ayushcoe.in]

- 24. VLS3D.COM: LIST OF COMPUTERS TOOLS [vls3d.com]

- 25. Network-based approach to prediction and population-based validation of in silico drug repurposing — Network Medicine Institute and Alliance [network-medicine.org]

- 26. tandfonline.com [tandfonline.com]

Introduction: Situating a Synthetic Isothiocyanate in a Biological Context

An In-depth Technical Guide to the Synthesis and History of 4-Benzyloxyphenyl Isothiocyanate

Isothiocyanates (ITCs) are a well-established class of organosulfur compounds characterized by the R−N=C=S functional group.[1][2] Nature is the preeminent chemist of these molecules; they are famously produced by cruciferous vegetables like broccoli, wasabi, and mustard, where they serve as defense compounds.[1][3][4] The enzymatic hydrolysis of glucosinolates upon plant tissue damage releases these pungent, reactive molecules.[3][5] In the realms of medicine and drug discovery, ITCs are prized for their potent anti-inflammatory, antimicrobial, and anticarcinogenic properties.[2][5][6]

While natural ITCs such as sulforaphane and allyl isothiocyanate are widely studied, synthetic analogues offer the ability to systematically modify molecular structures to enhance potency, target specificity, or pharmacokinetic properties. This compound (CAS 139768-71-1) is one such synthetic compound.[7] Its structure marries the reactive isothiocyanate warhead with a benzyloxy-substituted phenyl ring, a scaffold of interest in medicinal chemistry.[8] This guide provides a comprehensive overview of the discovery of this molecule, not as a singular event, but through the logical and historical progression of its chemical synthesis, from its foundational precursors to its final characterization and significance as a research tool.

The Foundational Chemistry: Synthesis of Key Precursors

The creation of this compound is not possible without first constructing its core molecular framework. This journey begins with the synthesis of its immediate precursor, 4-benzyloxyaniline, a process that itself involves multiple, well-established organic transformations.

Step 1: Synthesis of 4-Benzyloxy Nitrobenzene

The common starting point for this pathway is 4-nitrophenol. The objective is to protect the phenolic hydroxyl group with a benzyl group, a standard procedure in organic synthesis known as Williamson ether synthesis.

-

Causality of Experimental Choices:

-